molecular formula C9H13NO2 B14870115 N-cyclopropyl-2-(3-oxocyclobutyl)acetamide

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide

Cat. No.: B14870115
M. Wt: 167.20 g/mol
InChI Key: HZDICJHAFOWTRW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3-oxocyclobutyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of cyclopropylamine with 3-oxocyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3-piperidinyloxy)acetamide
  • N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Uniqueness

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide is unique due to its specific structural features, such as the presence of both cyclopropyl and 3-oxocyclobutyl groups

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N-cyclopropyl-2-(3-oxocyclobutyl)acetamide

InChI

InChI=1S/C9H13NO2/c11-8-3-6(4-8)5-9(12)10-7-1-2-7/h6-7H,1-5H2,(H,10,12)

InChI Key

HZDICJHAFOWTRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CC2CC(=O)C2

Origin of Product

United States

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